N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
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Description
N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents A series of compounds related to N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds have shown high binding affinity for alpha 1-adrenoceptors and demonstrated significant antihypertensive activity in spontaneously hypertensive rats (Chern et al., 1993).
Antitumor Evaluation Some derivatives of the compound have been synthesized and evaluated for their anticancer activity. These compounds have shown significant antitumor efficacy against various cancer cell lines, including renal and lung cancer cell lines (Mohamed et al., 2016).
Acetylcholine Esterase Inhibition and DPPH Scavenging Effects Derivatives of this compound have been designed as potential acetylcholine esterase inhibitors. Some of these compounds have shown significant inhibition of AChE activity and also exhibited notable DPPH scavenging effects (Lan et al., 2020).
Antimicrobial and Mosquito Larvicidal Activities Certain synthesized derivatives of the compound have displayed good antibacterial and antifungal activities against various bacterial and fungal strains. Additionally, some derivatives have shown effectiveness as mosquito larvicides (Rajanarendar et al., 2010).
Properties
CAS No. |
1044267-78-8 |
---|---|
Molecular Formula |
C25H27N5O2S |
Molecular Weight |
461.58 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N5O2S/c31-22(26-18-12-14-29(15-13-18)16-17-6-2-1-3-7-17)11-10-21-24(32)30-23(27-21)19-8-4-5-9-20(19)28-25(30)33/h1-9,18,21,27H,10-16H2,(H,26,31) |
InChI Key |
ICRWAULAPUNUJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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